
(9S)-9-acetyl-6,7,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione is a complex organic compound known for its significant role in various scientific fields, particularly in medicinal chemistry. This compound is structurally related to anthracyclines, a class of drugs used in cancer treatment. Its unique structure, characterized by multiple hydroxyl groups and a tetracene backbone, contributes to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the acetylation of a precursor molecule followed by a series of hydroxylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The process is optimized for yield and purity, often employing advanced purification methods such as chromatography and crystallization to isolate the desired product.
化学反応の分析
Types of Reactions
(7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can remove oxygen atoms or reduce double bonds, potentially modifying the compound’s pharmacological properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can replace hydroxyl groups with other functional groups, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes. Substitution reactions can generate a wide range of derivatives with varying functional groups.
科学的研究の応用
(7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate cellular processes and enzyme interactions due to its ability to intercalate with DNA.
Medicine: As a derivative of anthracyclines, it is studied for its potential anticancer properties and mechanisms of action.
Industry: It finds applications in the development of new pharmaceuticals and chemical products.
作用機序
The mechanism of action of (7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase II, an enzyme crucial for DNA replication and transcription. This inhibition leads to the accumulation of DNA breaks, ultimately causing cell death, which is particularly effective against rapidly dividing cancer cells.
類似化合物との比較
Similar Compounds
Doxorubicin: Another anthracycline with a similar structure but different functional groups, widely used in cancer treatment.
Daunorubicin: Similar to doxorubicin, with slight variations in its chemical structure, also used as an anticancer agent.
Idarubicin: A derivative with enhanced lipophilicity, allowing for better cellular uptake and efficacy.
Uniqueness
(7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical reactivity and biological activity. Its ability to intercalate with DNA and inhibit topoisomerase II makes it a valuable compound for studying DNA interactions and developing new anticancer therapies.
特性
分子式 |
C20H16O7 |
|---|---|
分子量 |
368.3 g/mol |
IUPAC名 |
(9S)-9-acetyl-6,7,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C20H16O7/c1-8(21)20(27)6-11-13(12(22)7-20)19(26)15-14(18(11)25)16(23)9-4-2-3-5-10(9)17(15)24/h2-5,12,22,25-27H,6-7H2,1H3/t12?,20-/m0/s1 |
InChIキー |
ZUFQFGSMHXKORU-UDRWWJRQSA-N |
異性体SMILES |
CC(=O)[C@]1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O)O |
正規SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-Difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]piperidine-4-carboxamide](/img/structure/B14787134.png)
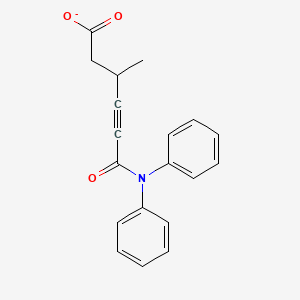
![7-[(4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B14787157.png)
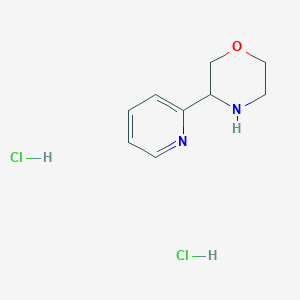
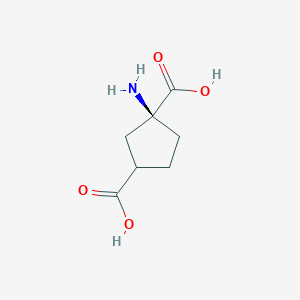

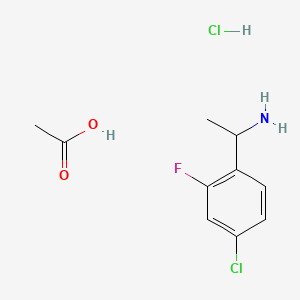
![3-(8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid](/img/structure/B14787187.png)

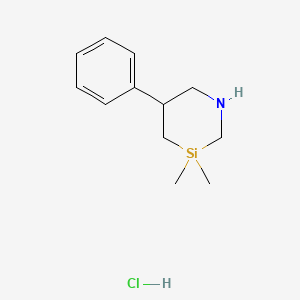
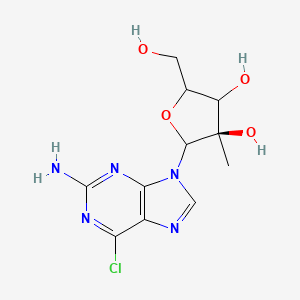
![Benzyl 3-[[2-aminopropanoyl(ethyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14787227.png)
![[(10S,13S)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14787235.png)

